5-Benzylthiopentyl chloride
CAS No.:
Cat. No.: VC13889203
Molecular Formula: C12H17ClS
Molecular Weight: 228.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17ClS |
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Molecular Weight | 228.78 g/mol |
IUPAC Name | 5-chloropentylsulfanylmethylbenzene |
Standard InChI | InChI=1S/C12H17ClS/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Standard InChI Key | MYZQWJFGWWFKNI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CSCCCCCCl |
Introduction
Structural Characteristics and Nomenclature
5-Benzylthiopentyl chloride is systematically named as 1-chloro-5-(benzylthio)pentane, reflecting its linear pentyl backbone with a chloride substituent at the terminal carbon (C1) and a benzylthio group at the fifth carbon (C5). Key structural features include:
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Molecular formula: C₁₂H₁₅ClS
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Molecular weight: 226.76 g/mol
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Bonding: The sulfur atom in the benzylthio group forms a thioether linkage (-S-) to the pentyl chain, while the chloride occupies a primary position.
The compound’s reactivity is influenced by the polarizable C-Cl bond and the electron-donating benzylthio group, which stabilizes adjacent carbocations during substitution reactions .
Synthesis and Reaction Pathways
Primary Synthesis Routes
5-Benzylthiopentyl chloride is typically synthesized via nucleophilic substitution or thiol-ene coupling:
Route 1: Nucleophilic Displacement
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Substrate: 1,5-Dichloropentane reacts with benzylthiol (C₆H₅CH₂SH) in the presence of a base (e.g., NaOH).
This method achieves moderate yields (~60–70%) under reflux conditions .
Route 2: Thiol-Ene Reaction
Benzylthiol reacts with 5-chloropentene via radical-initiated thiol-ene chemistry, followed by hydrochlorination:
This route offers regioselectivity but requires stringent control of radical initiators .
Key Chemical Reactions
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Nucleophilic Substitution: The chloride group undergoes displacement with amines, alkoxides, or carboxylates to form derivatives .
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Oxidation: The benzylthio group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
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Grignard Formation: Reaction with magnesium yields a Grignard reagent for C-C bond formation .
Physicochemical Properties
The compound’s hydrophobicity and thermal stability make it suitable for high-temperature reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
5-Benzylthiopentyl chloride is a precursor to thioether-containing drugs, such as:
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Anticancer agents: Analogous to 2-benzylthio-DMNQ derivatives, which induce apoptosis via ROS-mediated pathways .
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5-HT₄ Receptor Agonists: Benzylthio groups enhance binding affinity in gastrointestinal prokinetics .
Materials Science
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Polymer Modification: Thioether linkages improve the flexibility and oxidation resistance of polythioethers .
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Surfactants: Quaternary ammonium salts derived from this compound act as cationic surfactants .
Environmental Impact
Future Research Directions
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